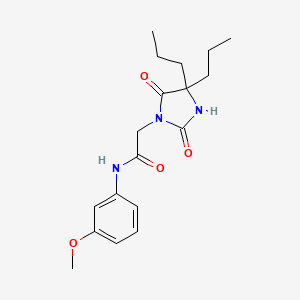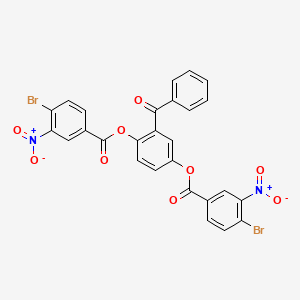
4-(2,5-Dimethyl-1-propyl-3-pyrrolyl)-2-thiazolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dimethyl-1-propyl-3-pyrrolyl)-2-thiazolamine is a member of thiazoles.
Aplicaciones Científicas De Investigación
Dopaminergic Properties
- A study by Jaén et al. (1990) explored the pharmacological properties of a related compound, 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine, revealing its dopaminergic properties. This compound exhibited pronounced central nervous system effects and dopamine (DA) agonist activity, suggesting potential applications in neurological research (Jaén et al., 1990).
Structural Diversity in Synthesis
- Roman (2013) described the use of a ketonic Mannich base for generating a structurally diverse library of compounds, highlighting the versatility of such chemical structures in synthetic chemistry (Roman, 2013).
Biological Activity of Derivatives
- Zaki, Sayed, and Elroby (2016) synthesized various derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrating their potential antibacterial and antimicrobial efficacy. Such studies highlight the broad spectrum of biological activities exhibited by thiazole and pyrrole derivatives (Zaki, Sayed, & Elroby, 2016).
Heterocyclic Synthesis
- Vovk et al. (2010) reported on the synthesis of pyrrole and thiazole derivatives, indicating the compound's role in the development of heterocyclic chemistry, a crucial aspect of pharmaceutical research (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).
Antibacterial and Antimicrobial Applications
- Kumar, Kumar, and Nihana (2017) explored the antibacterial potential of novel isoxazoline incorporated pyrrole derivatives, underscoring the potential of such compounds in addressing bacterial infections (Kumar, Kumar, & Nihana, 2017).
Propiedades
Fórmula molecular |
C12H17N3S |
|---|---|
Peso molecular |
235.35 g/mol |
Nombre IUPAC |
4-(2,5-dimethyl-1-propylpyrrol-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H17N3S/c1-4-5-15-8(2)6-10(9(15)3)11-7-16-12(13)14-11/h6-7H,4-5H2,1-3H3,(H2,13,14) |
Clave InChI |
ANNYAOZIWXFBSS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
SMILES canónico |
CCCN1C(=CC(=C1C)C2=CSC(=N2)N)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(3,4-Dimethoxyanilino)-oxomethyl]amino]benzoic acid butyl ester](/img/structure/B1224030.png)
![N-[4-[[2-[1-(2-methoxyethyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1224032.png)
![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1224033.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B1224034.png)

![4-[[(2-Methyl-3-furanyl)-oxomethyl]amino]benzoic acid butyl ester](/img/structure/B1224036.png)
![N-(3-acetylphenyl)-5,7-dimethyl-2-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1224037.png)
![2-[(5Z)-5-[(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B1224038.png)
![(E)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B1224042.png)

![4-oxo-5-phenyl-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-6-yl 4-chlorobenzoate](/img/structure/B1224049.png)
![5-(methoxymethyl)-2-thiophen-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B1224050.png)

![3-methyl-4,7-bis(methylsulfonyl)-3a,5,6,7a-tetrahydro-1H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B1224052.png)